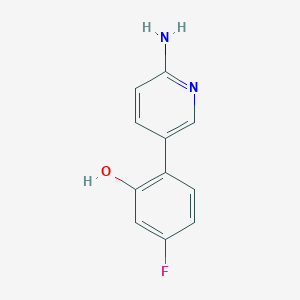![molecular formula C12H12N2S B6330041 5-[3-(Methylsulfanyl)phenyl]pyridin-2-amine, 95% CAS No. 1314987-60-4](/img/structure/B6330041.png)
5-[3-(Methylsulfanyl)phenyl]pyridin-2-amine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(Methylsulfanyl)phenyl]pyridin-2-amine (referred to as 5-MSPP) is a heterocyclic compound with a chemical structure of C8H9NS. It is a highly versatile compound that has been used in a variety of applications, ranging from scientific research to industrial synthesis. 5-MSPP is a useful research tool due to its unique properties, such as its low toxicity and high solubility in water.
Applications De Recherche Scientifique
5-MSPP has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein structure, and drug metabolism. It has also been used as a fluorescent dye for the detection of proteins and other biomolecules. Additionally, 5-MSPP has been used in the synthesis of other compounds, such as peptides and amino acids.
Mécanisme D'action
The mechanism of action of 5-MSPP is not fully understood. However, it is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450.
Biochemical and Physiological Effects
5-MSPP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, it has been shown to have an effect on the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
5-MSPP is a useful compound for laboratory experiments due to its low toxicity, high solubility in water, and ability to interact with proteins and enzymes. Additionally, it has a low cost and is relatively easy to synthesize. However, 5-MSPP is not suitable for use in in vivo experiments due to its potential toxicity.
Orientations Futures
Due to its unique properties, 5-MSPP has the potential to be used in a variety of applications. One potential application is in the development of new drugs, as it has been shown to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, 5-MSPP could be used for the detection of proteins and other biomolecules, as it has been used as a fluorescent dye for this purpose. Furthermore, it could be used to study the structure and function of proteins, as well as enzyme kinetics. Finally, 5-MSPP could be used to synthesize other compounds, such as peptides and amino acids.
Méthodes De Synthèse
5-MSPP can be synthesized through a variety of methods, including the reaction of pyridine with 3-methylsulfanylphenyl bromide in the presence of a base such as sodium hydroxide. This reaction produces a mixture of 3-methylsulfanylphenyl pyridine and 5-methylsulfanylphenyl pyridine, which can then be separated through column chromatography. Other methods for the synthesis of 5-MSPP include the reaction of 3-methylsulfanylphenyl bromide with an amine in the presence of a base, and the reaction of 3-methylsulfanylphenyl bromide with an aldehyde in the presence of a base.
Propriétés
IUPAC Name |
5-(3-methylsulfanylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-15-11-4-2-3-9(7-11)10-5-6-12(13)14-8-10/h2-8H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOPYAFAQSMHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329986.png)



![[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%](/img/structure/B6330009.png)


![5-[2-(Methylsulfanyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330050.png)



![5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330078.png)